
2-Methylpentane
Overview
Description
2-Methylpentane (C₆H₁₄), a branched alkane, is a structural isomer of hexane with the IUPAC name this compound. Its molecular structure features a five-carbon chain with a methyl group (-CH₃) attached to the second carbon atom. This branching imparts distinct physical and chemical properties, such as a lower boiling point (60–62°C) compared to linear alkanes like n-hexane (69°C) .
This compound is notable in diverse applications:
- Medical Diagnostics: Identified as a volatile organic compound (VOC) biomarker for chorioamnionitis (placental infection) and lung cancer, with high sensitivity (96%) and specificity (95%) in differentiating infection-induced inflammation .
- Thermal Management: Used in microchannel heat sinks with methanol to enhance cooling efficiency in electronics, reducing chip surface temperatures by 7–20°C .
- Food Chemistry: Dominates the hydrocarbon profile in roasted germinated wheat beverages, contributing to flavor without generating toxic byproducts like furans .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpentane is primarily synthesized through the catalytic hydrodeoxygenation of methyl isobutyl ketone (MIBK). The process involves the conversion of acetone to MIBK via aldol polymerization, followed by the catalytic hydrodeoxygenation of MIBK to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced from light naphtha. The process includes several steps:
Preparation of Feedstock: Light naphtha is prepared as the feedstock.
Pretreatment: The feedstock undergoes pretreatment to remove benzene and sulfur, resulting in an intermediate product.
Azeotropic Distillation: The intermediate product is subjected to azeotropic distillation to separate this compound from other components.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.
Substitution: Halogens like chlorine and bromine are typical reagents for substitution reactions.
Major Products:
Oxidation: Products can include alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler alkanes are typically formed.
Substitution: Halogenated alkanes are common products
Scientific Research Applications
Industrial Applications
Solvent Use
2-Methylpentane is primarily utilized as a solvent in several industrial applications, including:
- Rubber Solvent : It is effective in dissolving rubber compounds for the production of tires and other rubber products.
- Vegetable Oil Extraction : Employed in the extraction of oils from seeds and nuts, enhancing yield and purity.
- Adhesives : Used as a solvent in adhesive formulations, improving application properties and drying times .
Fuel Additive
This compound is also found in gasoline formulations where it contributes to the octane rating, thus enhancing engine performance. Its presence in fuel blends can influence emissions profiles, making it relevant for environmental studies concerning air quality .
Research Applications
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in various synthetic pathways. Its branched structure allows for specific reactions that are pivotal in synthesizing complex organic molecules. For instance, it can be involved in:
- Hydrocarbon Metabolism Studies : Research has shown that enzymes like CYP101D2 exhibit affinity for hydrocarbons including this compound, indicating its potential use in biocatalysis .
- Chemical Reactions : It can participate in nucleophilic substitution reactions and other transformations that are essential for developing new materials or pharmaceuticals .
Environmental and Health Monitoring
Exposure Assessment
Due to its widespread use, monitoring this compound levels in the environment is crucial. It can be detected in air samples and biological specimens such as blood and urine, providing insights into human exposure levels. Elevated levels may indicate occupational exposure or environmental contamination .
Biological Sample Type | Purpose of Testing |
---|---|
Blood | Recent exposure assessment |
Urine | Cumulative exposure over time |
Breath | Non-invasive real-time monitoring |
Case Study 1: Occupational Exposure
A study conducted among workers in a rubber manufacturing facility assessed the health impacts of prolonged exposure to this compound. Results indicated a correlation between high exposure levels and peripheral nervous system degeneration, emphasizing the need for stringent monitoring protocols .
Case Study 2: Environmental Impact
Research on urban air quality included monitoring this compound as part of a broader study on volatile organic compounds (VOCs). Findings revealed significant contributions to urban smog formation, prompting regulatory agencies to consider stricter emissions standards for industries using this compound .
Mechanism of Action
The mechanism of action of 2-Methylpentane primarily involves its role as a solvent and reactant in chemical processes. It facilitates the functionalization of aliphatic C–H bonds through carbene insertion, leading to the formation of C–H insertion products. This process is crucial in organic synthesis and industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Homologs
Table 1: Physical and Chemical Properties of Selected C₅–C₇ Branched Alkanes
Key Observations :
- Branching Effects : this compound’s lower boiling point compared to n-hexane (Δ~9°C) highlights reduced intermolecular forces due to branching .
- Biochemical Specificity : Unlike 2,2,3-trimethylpentane, which is depleted in TP53-mutated cells, this compound is absent in KRAS-mutant lung cell lines, suggesting distinct metabolic pathways in cancer .
Adsorption and Thermodynamic Behavior
This compound exhibits near-ideal behavior in blends with n-heptane, as shown by activity coefficients (γ ≈ 1) in Kirkwood-Buff theory analyses. This contrasts with slight deviations observed in linear/branched alkane mixtures at low concentrations (x = 0.1–0.2) .
Adsorption on Activated Carbon :
- This compound shows intermediate adsorption affinity compared to 3-methylpentane and 2,2-dimethylbutane, likely due to differences in molecular surface area and polarity .
Table 2: VOC Biomarker Performance in Disease Detection
Contradictions : While this compound is elevated in lung cancer breath samples , it is undetectable in KRAS-mutant cell lines , underscoring context-dependent VOC profiles.
Biological Activity
2-Methylpentane, a branched-chain alkane with the chemical formula C6H14, is primarily recognized for its industrial applications and potential biological effects. This article explores its biological activity, including toxicological impacts, metabolic pathways, and its role as a biomarker in environmental and health assessments.
This compound is a colorless, flammable liquid commonly found in petroleum distillates and industrial solvents. It is utilized in various applications, including as a solvent in paint thinners and degreasers, and is present in gasoline formulations. The compound's volatility contributes to its widespread environmental presence, leading to potential human exposure through inhalation or dermal contact .
Peripheral Nervous System Impact
Exposure to this compound has been associated with neurological effects, particularly degeneration of the peripheral nervous system. Initial damage typically affects nerve axons, which can progress to more severe central nervous system involvement. This neurotoxicity is a significant concern for occupational health professionals monitoring exposure levels in industrial settings .
Metabolism and Excretion
Upon entering the body, this compound undergoes hepatic metabolism primarily via mixed-function oxidases, resulting in metabolites such as 2-hexanol. The compound is detoxified through various pathways, with 2-methyl-2-pentanol and 3-methyl-2-pentanol identified as major urinary metabolites following exposure . This metabolic pathway underscores the importance of monitoring biological markers for assessing exposure risks.
Case Studies
-
Lung Cancer Biomarker Study : In research involving the NCI-H2087 lung cancer cell line, this compound was detected in the volatile organic compounds released from cancer cells. The concentration of this compound was significantly higher compared to controls, suggesting its potential role as a biomarker for lung cancer detection .
Compound Concentration Increase (vs Control) This compound Significant 2-Ethyl-1-hexanol Significant Acetaldehyde Decreased - Occupational Exposure Monitoring : Studies have shown that monitoring urine samples from workers exposed to methylpentanes can effectively indicate recent exposure levels. Enzymatic hydrolysis was found to be superior for analyzing these samples compared to acid hydrolysis methods .
Biological Activity and Structure-Activity Relationship
Research has investigated the relationship between the molecular structure of alkanes like this compound and their biological activity. Molecular descriptors such as chemical hardness and dipole moment have been correlated with toxicity profiles. The findings suggest that structural changes in alkanes can significantly influence their biological responses .
Q & A
Q. What are the recommended methods for synthesizing and characterizing high-purity 2-methylpentane in laboratory settings?
Methodological Answer:
High-purity this compound synthesis typically involves fractional distillation under inert conditions to minimize oxidation. Post-synthesis, purity is verified via gas chromatography-mass spectrometry (GC-MS) with a one-point calibration curve for quantification . Refractive index and density measurements (e.g., pycnometric methods with ±0.1% error) are critical for confirming purity . Infrared (IR) spectroscopy identifies structural markers, such as C-H stretching frequencies (2800–3000 cm⁻¹) and bending vibrations unique to branched alkanes. Mass spectrometry (MS) fragmentation patterns, including m/z 43 (isopropyl ion) and m/z 57 (tert-butyl ion), further validate molecular structure .
Q. How can discrepancies in this compound concentration data from GC-MS analyses be systematically addressed, especially when using single-point calibration?
Methodological Answer:
Single-point calibration may introduce significant relative percent differences (e.g., 59% in this compound quantification) due to nonlinear detector responses . To mitigate this:
- Use internal standards (e.g., deuterated analogs) to correct for instrumental drift.
- Validate results with multi-point calibration curves or standard addition methods.
- Replicate analyses (n ≥ 3) to assess precision and flag outliers.
Data should be reported as "estimated" (annotated with "J") when calibration criteria are unmet, per EPA guidelines .
Q. What experimental approaches are optimal for determining the thermodynamic properties (e.g., vapor-liquid equilibria, excess enthalpies) of this compound and its isomers?
Methodological Answer:
- Vapor-liquid equilibria : Use static or recirculating equilibrium cells under isothermal conditions, paired with gas chromatography for phase composition analysis .
- Excess enthalpies : Employ Calvet-type microcalorimeters to measure heat flow in binary mixtures (e.g., this compound + n-octane) at controlled temperatures .
- Ultrasonic velocity : Apply pulse-phase methods at fixed frequencies (1–3.3 MHz) to derive compressibility and density via fluctuation theory .
Q. How does the branching structure of this compound influence its pyrolysis reaction pathways compared to linear alkanes?
Methodological Answer:
Branched alkanes like this compound favor β-scission of tertiary radicals (e.g., 2-methyl-4-pentyl), producing propylene (C₃H₆) as a dominant product . Linear alkanes undergo primary radical formation, leading to ethylene (C₂H₄) and longer-chain alkenes. Computational models (e.g., kinetic Monte Carlo simulations) predict 90% of C₃H₆ yield in this compound pyrolysis arises from β-scission, whereas linear isomers show lower selectivity .
Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound, and what are the key spectral markers?
Methodological Answer:
- IR spectroscopy : Distinctive peaks include asymmetric C-H stretches (2950 cm⁻¹) and symmetric bends (1375 cm⁻¹) for methyl groups .
- Mass spectrometry : Key fragments at m/z 43 (C₃H₇⁺) and m/z 57 (C₄H₉⁺) confirm branching .
- Nuclear Magnetic Resonance (NMR) : ¹³C NMR resolves quaternary carbons (δ 22–28 ppm) and methylene/methyl environments .
Q. What role do solid acid catalysts play in the isomerization of this compound, and how can turnover rates be optimized?
Methodological Answer:
Pt/H-BEA zeolites catalyze this compound isomerization via bifunctional mechanisms (acid sites for carbocation rearrangement and metal sites for hydrogenation) . Turnover rates depend on:
- H₂ partial pressure (60–90 kPa), which suppresses coking.
- Acid site density (optimized at Pt/H⁺ ratios of 2.9–8.4).
Kinetic studies show rate maxima at 473 K, with inverse rate dependence on H₂/2MP ratios .
Q. How does the use of different monochlorination reaction conditions affect the isomer distribution of this compound derivatives?
Methodological Answer:
Free-radical monochlorination of this compound yields five constitutional isomers, with selectivity governed by:
- Radical stability : Tertiary hydrogens (3° C-H bonds) react 5× faster than primary .
- Temperature : Higher temperatures (e.g., 300°C) favor statistical distributions, while lower temperatures enhance selectivity for 3° positions.
- Initiators : AIBN or UV light accelerates radical chain propagation .
Q. What are the critical considerations when designing experiments to measure the ultrasonic velocity in this compound for thermodynamic analysis?
Methodological Answer:
- Use pulse-phase methods with fixed transducer distances (e.g., 1–3.3 MHz) to avoid dispersion artifacts .
- Control pressure using acoustic piezometers (±0.1 MPa accuracy) for high-pressure measurements.
- Validate density data via pycnometry and cross-reference with NIST thermodynamic databases .
Q. In computational modeling of this compound combustion, how do isomer-specific kinetic parameters influence the accuracy of predicted product profiles?
Methodological Answer:
Isomer-specific rate constants for H-atom abstraction and β-scission reactions (e.g., k(IC6-4 → C₃H₆) vs. k(I3C6 → C₃H₆)) critically affect product yields . Mechanisms validated against shock tube or laminar flame speed data (e.g., this compound vs. 3-methylpentane) reduce model error by 15–20% .
Q. How should researchers report experimental procedures and data for this compound to ensure reproducibility in academic publications?
Methodological Answer:
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Methods : Detail synthesis steps, purification protocols, and instrument parameters (e.g., GC-MS column type, temperature gradients) .
- Data : Report purity metrics (density, refractive index), spectroscopic peaks, and calibration curves. Use supplementary files for >5 compounds .
- Validation : Cross-check results with NIST reference spectra or published thermodynamic datasets .
Properties
IUPAC Name |
2-methylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFABGHUZZDYHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14, Array | |
Record name | ISOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8754 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL PENTANE | |
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URL | https://cameochemicals.noaa.gov/chemical/1125 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029143 | |
Record name | 2-Methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999), Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent., Liquid, Colorless liquid with a faint petroleum odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors. | |
Record name | ISOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8754 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL PENTANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pentane, 2-methyl- | |
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Record name | 2-Methylpentane | |
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Record name | 2-METHYLPENTANE | |
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Record name | 2-METHYLPENTANE | |
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Boiling Point |
140.5 °F at 760 mmHg (USCG, 1999), 60.21 °C, 60 °C, 122-145 °F | |
Record name | ISOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8754 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-METHYLPENTANE | |
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Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 2-METHYLPENTANE | |
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Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Flash Point |
-20 °F (USCG, 1999), -23 °C, <20 °F (<-7 °C) (Closed cup), -32 °C c.c., -54 to 19 °F | |
Record name | ISOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8754 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methylpentane | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 2-METHYLPENTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/70 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 14 mg/L, Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform, Solubility in water: none | |
Record name | 2-METHYLPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
0.653 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6550 g/cu cm at 25 °C, Relative density (water = 1): 0.65, 0.65-0.66 | |
Record name | ISOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8754 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-METHYLPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 2-METHYLPENTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/70 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.00 (Air = 1), Relative vapor density (air = 1): 3.0 | |
Record name | 2-METHYLPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
310.2 mmHg (USCG, 1999), 211.0 [mmHg], VP: 40 mm Hg at 41.6 °C, 211 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23, 310.2 mmHg | |
Record name | ISOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8754 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Methylpentane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3138 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-METHYLPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHYLPENTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/70 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Colorless liquid, Liquid or oil | |
CAS No. |
107-83-5, 43133-95-5, 64742-49-0, 73513-42-5 | |
Record name | ISOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8754 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL PENTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1125 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Methylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLPENTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentane, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphtha (petroleum), hydrotreated light | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrocarbons, C7, n-alkanes, isoalkanes, cyclics | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrocarbons, C6, isoalkanes, <5% n-hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexanes, mixture | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 73513-42-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49IB0U6MLD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-METHYLPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHYLPENTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/70 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-244.6 °F (USCG, 1999), -153.6 °C, -153 °C, -245 to -148 °F | |
Record name | ISOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8754 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-METHYLPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHYLPENTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/70 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.